molecular formula C10H17N3O B2751596 Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine CAS No. 1932559-34-6

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine

Cat. No. B2751596
CAS RN: 1932559-34-6
M. Wt: 195.266
InChI Key: JOFRKRVKFQLQIU-PSASIEDQSA-N
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Description

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology. In

Scientific Research Applications

Kinetic Resolution and Enantioselective Catalysis

Research in asymmetric synthesis often focuses on the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. For instance, the use of lipase B from Candida antarctica for the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a process that might be relevant to compounds structurally similar to "Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine", demonstrates the significance of enzymatic methods in achieving high enantioselectivity (Barz, Herdtweck, & Thiel, 1996).

Green Chemistry in Amine Synthesis

The sustainable synthesis of amines through direct reductive amination of aldehydes using renewable formic acid highlights the move towards greener chemical processes. This method's efficiency and environmental friendliness align with the principles of green chemistry, potentially applicable to the synthesis of complex amines including "Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine" (Zhang et al., 2016).

Advancements in Hydroformylation Reactions

The use of bis-3,4-diazaphospholanes in Rh-catalyzed enantioselective hydroformylation signifies the role of sophisticated ligands in fine-tuning the selectivity and activity of catalytic processes. Such advancements in ligand design and application can be instrumental in the selective synthesis of complex molecules, including pyrazole derivatives (Clark et al., 2005).

Electrocatalysis and Redox Chemistry

Research into the intramolecular valence and spin interaction in meso and rac diastereomers of p-quinonoid-bridged diruthenium complexes sheds light on the electrochemical properties of complex organometallic compounds. Understanding such interactions is crucial for applications in electrocatalysis and the development of electronic materials, potentially impacting the synthesis and functionalization of compounds like "Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine" (Kumbhakar et al., 2008).

Biomass Conversion and Sustainable Chemistry

The conversion of biomass into valuable N-containing compounds through reductive amination exemplifies the integration of sustainable resources into chemical synthesis. Such approaches are pivotal for developing eco-friendly routes to complex amines and related compounds, demonstrating a commitment to sustainability and innovation in chemistry (Zhu et al., 2017).

properties

IUPAC Name

(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFRKRVKFQLQIU-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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